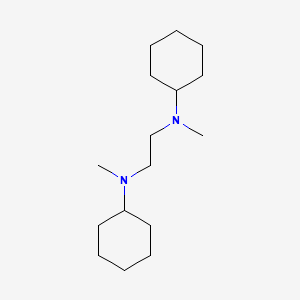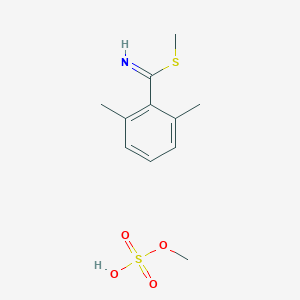
Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate involves several steps. One common method includes the reaction of 2,6-dimethylbenzenecarboximidothioate with methyl hydrogen sulfate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and the use of high-purity reagents to achieve the desired product quality .
化学反应分析
Types of Reactions: Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学研究应用
Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate has numerous applications in scientific research. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals and studying biochemical pathways. Industrially, it is utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved .
相似化合物的比较
Similar Compounds: Similar compounds to Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate include other benzenecarboximidothioates and hydrogen sulfates. These compounds share structural similarities but may differ in their functional groups and reactivity .
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .
属性
IUPAC Name |
methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS.CH4O4S/c1-7-5-4-6-8(2)9(7)10(11)12-3;1-5-6(2,3)4/h4-6,11H,1-3H3;1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDFTEIHMRPFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=N)SC.COS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
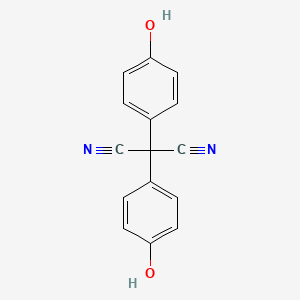

![2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid](/img/structure/B8040432.png)
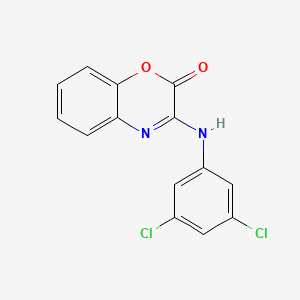
![[3-[2-(3-Cyanatophenoxy)ethoxy]phenyl] cyanate](/img/structure/B8040452.png)
![[2-(2-Acetyloxyphenyl)sulfanylphenyl] acetate](/img/structure/B8040455.png)
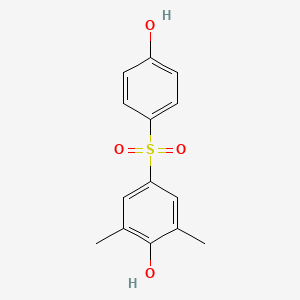
![[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate](/img/structure/B8040460.png)
![2-[4-[Dicyano(trimethylsilyloxy)methyl]phenyl]-2-trimethylsilyloxypropanedinitrile](/img/structure/B8040464.png)
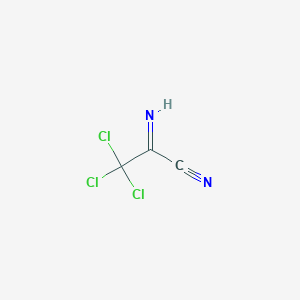
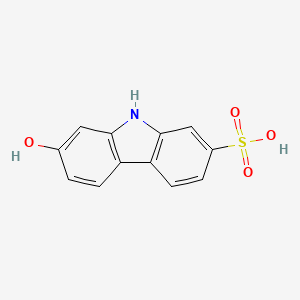
![N-(2-chloro-6-methylphenyl)-2-methoxy-N-[(1E)-1-methoxyiminopropan-2-yl]acetamide](/img/structure/B8040487.png)
